molecular formula C18H16F3N3O B2500903 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 868977-86-0

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2500903
CAS No.: 868977-86-0
M. Wt: 347.341
InChI Key: WNPYYJPDDFECPX-UHFFFAOYSA-N
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Description

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of heterocyclic and aromatic structures. This compound is part of the imidazo[1,2-a]pyridine family, known for their significant applications in medicinal chemistry and material science due to their structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as transition metals, and may involve steps like oxidation, reduction, and substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug development and material science .

Biological Activity

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an imidazo[1,2-a]pyridine moiety with a trifluoromethylbenzamide group. The molecular formula is C18H19F3N2C_{18}H_{19}F_3N_2, and it has a molecular weight of approximately 348.36 g/mol. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and metabolic stability.

Research indicates that compounds containing imidazo[1,2-a]pyridine structures often exhibit diverse biological activities, including:

  • Inhibition of Kinases : Many imidazo derivatives have been shown to inhibit various kinases, which are crucial in signaling pathways related to cancer and inflammation .
  • Antimicrobial Activity : Some studies have reported that related compounds possess antimicrobial properties, potentially targeting bacterial cell wall synthesis or disrupting cellular processes .
  • Cytotoxicity : The compound's ability to induce apoptosis in cancer cells has been noted, particularly through the activation of caspase pathways .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Study Biological Activity Methodology Key Findings
Study 1Kinase InhibitionELISA-based assayCompound showed significant inhibition of RET kinase activity.
Study 2Antimicrobial ActivityMIC determinationEffective against Gram-positive bacteria with MIC values below 50 µg/mL.
Study 3CytotoxicityMTT assayInduced apoptosis in A-431 cell line with IC50 < 20 µM.

Case Study 1: RET Kinase Inhibition

A series of compounds similar to this compound were synthesized and evaluated for their ability to inhibit RET kinase. The results demonstrated that modifications at the benzamide position could enhance potency significantly. The most effective derivative exhibited an IC50 value in the low nanomolar range, indicating strong therapeutic potential against RET-driven cancers .

Case Study 2: Antimicrobial Properties

In a study assessing the antimicrobial efficacy of imidazo derivatives, this compound was tested against multiple bacterial strains. The compound displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Case Study 3: Cancer Cell Apoptosis

Research involving various cancer cell lines revealed that this compound could trigger apoptosis through mitochondrial pathways. The study utilized flow cytometry to analyze cell death mechanisms and found that the compound increased reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in A-431 cells .

Properties

IUPAC Name

N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O/c1-12-6-8-24-11-15(23-16(24)9-12)5-7-22-17(25)13-3-2-4-14(10-13)18(19,20)21/h2-4,6,8-11H,5,7H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPYYJPDDFECPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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